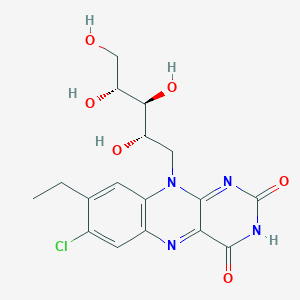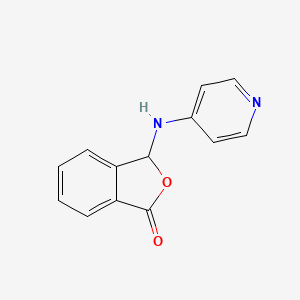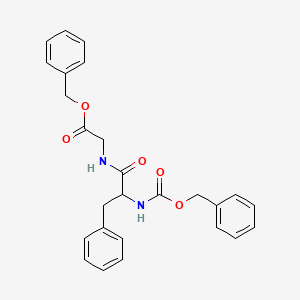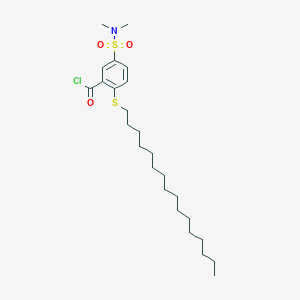
5-(Dimethylsulfamoyl)-2-(hexadecylthio)benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dimethylsulfamoyl)-2-(hexadecylthio)benzoyl chloride is a complex organic compound characterized by the presence of a benzoyl chloride group, a dimethylsulfamoyl group, and a hexadecylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylsulfamoyl)-2-(hexadecylthio)benzoyl chloride typically involves multiple steps, starting with the preparation of the benzoyl chloride precursor. The introduction of the dimethylsulfamoyl group can be achieved through sulfonation reactions, while the hexadecylthio group is introduced via thiolation reactions. The final step involves the chlorination of the benzoyl group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(Dimethylsulfamoyl)-2-(hexadecylthio)benzoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzoyl chloride group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the benzoyl chloride group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Amides or esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(Dimethylsulfamoyl)-2-(hexadecylthio)benzoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(Dimethylsulfamoyl)-2-(hexadecylthio)benzoyl chloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The hexadecylthio group may facilitate membrane penetration, enhancing the compound’s bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl chloride derivatives: Compounds with similar benzoyl chloride groups but different substituents.
Sulfonamide derivatives: Compounds with sulfonamide groups but different aromatic or aliphatic substituents.
Thioether derivatives: Compounds with thioether groups but different aromatic or aliphatic substituents.
Uniqueness
5-(Dimethylsulfamoyl)-2-(hexadecylthio)benzoyl chloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hexadecylthio group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
198276-06-1 |
|---|---|
Fórmula molecular |
C25H42ClNO3S2 |
Peso molecular |
504.2 g/mol |
Nombre IUPAC |
5-(dimethylsulfamoyl)-2-hexadecylsulfanylbenzoyl chloride |
InChI |
InChI=1S/C25H42ClNO3S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-31-24-19-18-22(21-23(24)25(26)28)32(29,30)27(2)3/h18-19,21H,4-17,20H2,1-3H3 |
Clave InChI |
XGVWBOAUHJRAOF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCSC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


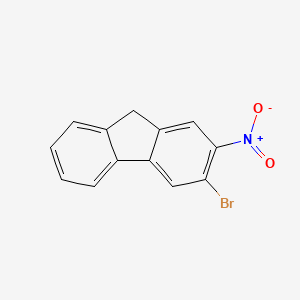
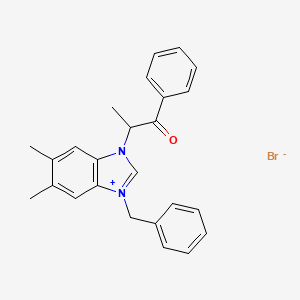



![[4-(Benzoyloxymethyl)-2,2-dimethyl-3a,4,8,8a-tetrahydro-[1,3]dioxolo[4,5-e][1,3]dioxepin-8-yl]methyl benzoate](/img/structure/B11948659.png)
![1-methyl-6-[(E)-(4-nitro-1-naphthyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline](/img/structure/B11948660.png)

